Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves selective formation processes and detailed reaction sequences. For instance, the synthesis of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside showcases a series of reactions starting from an acetyliron complex, highlighting the complex methodology involved in producing such compounds (J. Krajewski et al., 1994). Similarly, the creation of benzyl 7-O-allyl-2,3-O-isopropylidene-4-O-p-methoxybenzyl-l-glycero-α-d-manno-heptopyranoside illustrates the intricate steps from oxidation to the generation of a versatile derivative (B. Grzeszczyk & A. Zamojski, 1994).
Molecular Structure Analysis
Structural analysis of compounds, like the crystallization of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, reveals specific conformations and intermolecular interactions, underscoring the importance of structural elucidation in understanding the properties and reactivity of these molecules (J. Krajewski et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving the key compound or its derivatives include selective formation, oxidation, and conversion processes that yield structurally complex and functionally diverse products. For example, the selective formation of 4,6-O-benzylidene derivatives and their properties in synthesis underscore the tailored chemical transformations these compounds undergo (L. Liotta et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallization behavior and conformation, of compounds like methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, provide insights into the stability, solubility, and overall physical characteristics that influence their chemical reactivity and applications (J. Krajewski et al., 1994).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity patterns and the formation of specific derivatives, highlight the versatility and potential for further chemical modifications. The synthesis of diverse derivatives, such as benzyl 7-O-allyl-2,3-O-isopropylidene-4-O-p-methoxybenzyl-l-glycero-α-d-manno-heptopyranoside, demonstrates the chemical adaptability and utility of these molecules in synthetic chemistry (B. Grzeszczyk & A. Zamojski, 1994).
Scientific Research Applications
Synthesis and Derivatization
A study by Grzeszczyk and Zamojski (1994) demonstrated the versatility of related compounds in the synthesis of heptose derivatives, showcasing a methodology for obtaining fully protected derivatives with good to very good yields through steps like oxidation, allylation, and benzylation, among others. This highlights the compound's utility in constructing complex sugar derivatives for further chemical transformations Grzeszczyk & Zamojski, 1994.
Application in Nucleoside Synthesis
Mock and Moffatt (1982) explored the condensation of N6-benzoyl-2',3'-O-isopropylideneadenosine-5'-aldehyde with nitromethane, leading to a complex synthesis pathway towards sinefungin, a nucleoside analog. This underscores the role of such compounds in nucleoside synthesis, providing a foundation for creating biologically active molecules Mock & Moffatt, 1982.
Chiral Separation and Nucleoside Analogs
Ewing et al. (2000) utilized 1,2-O-Isopropylidene-α-D-xylofuranose for chiral separation in the synthesis of 1,3-dihydrobenzo[c]furan derivatives, leading to enantiomerically pure nucleoside analogues. This application is crucial in the development of asymmetric synthesis methods, enabling the production of chiral molecules with potential therapeutic applications Ewing et al., 2000.
Antibiotic Synthesis
Broxterman et al. (1988) demonstrated the synthesis of an antibiotic derivative from easily accessible benzyl 2,3-O-isopropylidene-α-D-mannofuranoside, showcasing a multi-step transformation into biologically relevant compounds. This signifies the compound's importance in the synthesis of antibiotics, contributing to the development of new therapeutic agents Broxterman et al., 1988.
Solid Support for Oligonucleotide Synthesis
Azhayev (1999) reported the preparation of a new universal solid support for oligonucleotide synthesis starting from 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. This development is pivotal for the field of genetic engineering and biotechnology, offering a versatile tool for the synthesis of oligonucleotides and oligomers with unusual base labile nucleosides Azhayev, 1999.
Safety And Hazards
Future Directions
The future directions of research on this compound could involve further exploration of its bioactivity and potential uses in pharmaceutical applications3. However, more research is needed to fully understand its properties and potential applications.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.
properties
IUPAC Name |
(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12?,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMDKPBMYYRMN-RLAWYHOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676253 | |
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde | |
CAS RN |
102854-75-1 | |
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.